molecular formula C17H17BrN2O3 B11549127 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide

2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide

Cat. No.: B11549127
M. Wt: 377.2 g/mol
InChI Key: FFKIUVPTEUBHIZ-VXLYETTFSA-N
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Description

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromo-substituted phenoxy group and a methoxy group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method is the Williamson ether synthesis, where 2-bromo-4-methoxyphenol reacts with benzyl bromide . This reaction is conducted under basic conditions, often using sodium or potassium hydroxide as the base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the bromine and methoxy groups.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Condensation Reactions: The hydrazide group can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Common reagents include sodium iodide in acetone (Finkelstein reaction) or other nucleophiles.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The bromo and methoxy groups can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazide group can form hydrogen bonds with biological molecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is unique due to its specific combination of bromo, methoxy, and hydrazide groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H17BrN2O3

Molecular Weight

377.2 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(4-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17BrN2O3/c1-12-3-5-13(6-4-12)10-19-20-17(21)11-23-16-8-7-14(22-2)9-15(16)18/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+

InChI Key

FFKIUVPTEUBHIZ-VXLYETTFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)OC)Br

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)OC)Br

Origin of Product

United States

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